molecular formula C20H9Br6ClN2O2 B14515444 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide CAS No. 62850-42-4

2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide

Katalognummer: B14515444
CAS-Nummer: 62850-42-4
Molekulargewicht: 824.2 g/mol
InChI-Schlüssel: GGCJWIINHIOHAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide is a complex organic compound characterized by the presence of multiple bromine atoms and a chloro group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide typically involves multi-step reactions. One common method includes the reaction of 2,4,6-tribromoaniline with 2-chlorobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with terephthaloyl chloride to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Analyse Chemischer Reaktionen

2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and bromo groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials with specific properties, such as flame retardants and polymers.

Wirkmechanismus

The mechanism of action of 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 2-Chloro-N~1~,N~4~-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide is unique due to its specific arrangement of chloro and bromo groups. Similar compounds include:

  • 2-Chloro-N,N-dimethylethylamine
  • 2-Chloro-N-(hydroxymethyl)acetamide
  • 2-Chloro-1-methylpyridinium iodide
  • 2-Chloro-N-methylaniline These compounds share some structural similarities but differ in their chemical properties and applications.

Eigenschaften

CAS-Nummer

62850-42-4

Molekularformel

C20H9Br6ClN2O2

Molekulargewicht

824.2 g/mol

IUPAC-Name

2-chloro-1-N,4-N-bis(2,4,6-tribromophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H9Br6ClN2O2/c21-9-4-12(23)17(13(24)5-9)28-19(30)8-1-2-11(16(27)3-8)20(31)29-18-14(25)6-10(22)7-15(18)26/h1-7H,(H,28,30)(H,29,31)

InChI-Schlüssel

GGCJWIINHIOHAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2Br)Br)Br)Cl)C(=O)NC3=C(C=C(C=C3Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.